TRPC5 Channel Blockade: Differential Specificity Versus Conventional Calcium Channel Blockers
2-APB blocks human TRPC5 channels expressed in HEK-293 cells with an IC₅₀ of 20 μM and a Hill slope of approximately 1.0, indicating a single binding site per channel [1]. Critically, this blocking effect is not shared by other calcium channel blockers including methoxyverapamil, nifedipine, N-propargylnitrendipine, or berberine, demonstrating a specific binding site on TRPC5 that is functionally distinct from conventional L-type calcium channel pharmacology [1]. The block acts from the extracellular face of the membrane and exhibits voltage dependence, being less effective at positive voltages, which suggests a unique mechanism involving channel gating modulation rather than simple pore occlusion [1].
| Evidence Dimension | TRPC5 channel inhibition IC₅₀ and specificity |
|---|---|
| Target Compound Data | IC₅₀ = 20 μM; extracellular and voltage-dependent block |
| Comparator Or Baseline | Methoxyverapamil, nifedipine, N-propargylnitrendipine, berberine: No TRPC5 block observed |
| Quantified Difference | Target compound shows specific TRPC5 blockade; comparators show no detectable inhibition |
| Conditions | Whole-cell and excised patch-clamp recordings in HEK-293 cells expressing human TRPC5 channels |
Why This Matters
This specificity enables 2-APB to serve as a selective pharmacological tool for TRPC5 channel studies, whereas conventional calcium channel blockers cannot substitute for this application.
- [1] Xu SZ, Zeng F, Boulay G, Grimm C, Harteneck C, Beech DJ. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect. Br J Pharmacol. 2005;145(4):405-414. View Source
